molecular formula C15H14O3 B094922 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone CAS No. 18439-96-8

1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone

Cat. No. B094922
CAS RN: 18439-96-8
M. Wt: 242.27 g/mol
InChI Key: WYMYJTSWNPZKHM-UHFFFAOYSA-N
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Description

The compound 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone is a chemical entity that has been the subject of various synthetic and structural studies. It is characterized by the presence of a hydroxy group and a methoxy group attached to a phenyl ring, which is further connected to a phenylethanone moiety. This compound is of interest due to its potential applications in various fields, including material science and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including Friedel-Crafts acylation, Michael annulation, and Suzuki-Miyaura cross-coupling reactions. For instance, the synthesis of 2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one, a related compound, was achieved starting from 2-methoxynaphthalene in 11 steps with an overall yield of 2% . Another related compound, 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, was synthesized using 4-methoxy-2-hydroxyacetophenone and 4-ethylbenzaldehyde solutions, indicating the versatility of phenyl-ethanones in synthetic chemistry .

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the crystal structure of compounds similar to 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone. For example, the crystal structure of 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one revealed that it crystallizes in the triclinic crystal class with specific cell parameters and features O–H·O hydrogen bonds . Similarly, the structure of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone was investigated by X-ray diffraction, showing crystallization in a monoclinic system .

Chemical Reactions Analysis

Compounds with methoxy and phenyl groups can undergo various chemical reactions, including aldol condensation, intramolecular Friedel-Crafts cyclization, and O-condensation followed by double intramolecular Friedel-Crafts alkylation . These reactions are crucial for constructing complex molecular architectures and can be applied to synthesize a wide range of chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone can be inferred from related studies. For instance, the optical and thermal properties of a novel heterocyclic compound were characterized using UV-visible and thermal analysis, indicating transparency in the visible region and thermal stability . These properties are essential for the potential application of such compounds in materials science.

Scientific Research Applications

  • Synthesis of Phenalenones and Phenylphenalenones : A study by Ospina et al. (2016) outlines the synthesis of phenalenones, specifically 2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one, derived from Eichhornia crassipes (water hyacinth). This compound, related to 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone, demonstrates the potential for creating complex organic compounds with potential pharmaceutical applications (Ospina et al., 2016).

  • Synthesis and Reactions of Related Compounds : Pimenova et al. (2003) explored the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a compound structurally similar to 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone. This research contributes to the understanding of the chemical behavior and potential applications of such compounds in various fields (Pimenova et al., 2003).

  • Crystal Structure Analysis : Wallet et al. (1995) analyzed the crystal structure of a compound closely related to 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone. Understanding the crystal structure of such compounds can lead to insights into their physical properties and potential applications in material science (Wallet et al., 1995).

  • Mass Spectrometric and Pyrolytic Behavior : A study by Dallakian et al. (1998) investigated the mass spectrometric and pyrolytic behavior of aryl-substituted isoxazolinyl acetophenones, which are chemically related to 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone. This research could be relevant in analytical chemistry, especially in the identification of complex organic molecules (Dallakian et al., 1998).

  • Synthesis of Triazole Derivatives : Research by Wurfer and Badea (2021) on the synthesis of triazole derivatives, including compounds similar to 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone, highlights potential applications in organic synthesis and drug discovery (Wurfer & Badea, 2021).

  • Biological Activities of Heterocyclic Compounds : Heravi et al. (2009) reported on the synthesis of 2-(4-methoxybenzylthio)-1-phenylethanone, a compound with structural similarities to 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone, and discussed its potential biological activities (Heravi et al., 2009).

  • Antimitotic and Vascular Disrupting Agents : Chang et al. (2014) explored the synthesis of 2-Hydroxy-3,4,5-trimethoxybenzophenones, which are structurally related to 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone, and evaluated their potential as antimitotic and vascular disrupting agents. This indicates possible applications in cancer research and treatment (Chang et al., 2014).

properties

IUPAC Name

1-(2-hydroxy-4-methoxyphenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-12-7-8-13(15(17)10-12)14(16)9-11-5-3-2-4-6-11/h2-8,10,17H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMYJTSWNPZKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379613
Record name 1-(2-hydroxy-4-methoxyphenyl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone

CAS RN

18439-96-8
Record name 1-(2-hydroxy-4-methoxyphenyl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-HYDROXY-4-METHOXYPHENYL)-2-PHENYLETHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Using the previous procedure and starting from 1-(2,4-dihydroxyphenyl)-2-phenylethanone (7.08 g, 31.0 mmol) and methanol (1.32 mL, 32.55 mmol), 6.60 g (88%) of the title compound was obtained as a white solid: mp 87-88° C. (lit. 92° C.); IR (KBr) 1635, 1620, 1589, 1437, 1350, 1291, 1230, 1206, 1127, 1021, 958, 802, 739, 729, 551 cm−1; 1H NMR (400 MHz, CDCl3) δ 12.71 (br s, 1H), 7.74 (d, J=8.7 Hz, 1H), 7.31-7.34 (m, 2H), 7.23-7.26 (m, 3H), 6.40-6.44 (m, 2H), 4.20 (s, 2H), 3.81 (s, 3H); 13C NMR (100 MHz, CDCl3) δ 202.38, 166.61, 166.30, 134.82, 132.47, 129.76, 129.16, 127.50, 113.58, 108, 27, 101.44, 56.00, 45.27.
Quantity
7.08 g
Type
reactant
Reaction Step One
Quantity
1.32 mL
Type
reactant
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AK Kumar, V Sunitha, G Ramesh, K Jeshma - Russian Journal of General …, 2021 - Springer
A series of novel 1,2,3-triazoles (8a–8m) were synthesized using click chemistry in excellent yields and were characterized by IR, NMR, MASS spectroscopy and elemental analysis. …
Number of citations: 1 link.springer.com
YW Kim, JC Hackett… - Journal of medicinal …, 2004 - ACS Publications
Aromatase, a cytochrome P450 hemoprotein that is responsible for estrogen biosynthesis by conversion of androgens into estrogens, has been an attractive target in the treatment of …
Number of citations: 122 pubs.acs.org
R Martin, R Martin - Aromatic Hydroxyketones: Preparation and Physical …, 2011 - Springer
Also obtained by Fries rearrangement of p-chlorophenyl phenylacetate with–aluminium chloride in refluxing chlorobenzene for 4 h (25%)[5188]. Also obtained by Friedel–Crafts …
Number of citations: 4 link.springer.com
S Bokotey, M Kövári-Rádkai, B Podanyi… - Synthetic …, 2002 - Taylor & Francis
Two known methods were used for synthesis of 2,6-disubstituted-3(2H)-benzofuranone derivatives. It was found that depending on the reaction conditions, degradation products or the …
Number of citations: 4 www.tandfonline.com
MJ Matos, E Uriarte, L Santana - Molecules, 2021 - mdpi.com
3-Phenylcoumarins are a family of heterocyclic molecules that are widely used in both organic and medicinal chemistry. In this overview, research on this scaffold, since 2010, is …
Number of citations: 5 www.mdpi.com
L Tang, Y Pang, Q Yan, L Shi, J Huang… - The Journal of …, 2011 - ACS Publications
A concise and efficient approach to the syntheses of coumestan analogues has been developed. The underpinning strategy involves a FeCl 3 -mediated direct intramolecular oxidative …
Number of citations: 80 pubs.acs.org
B COCH - Springer
Number of citations: 0

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